Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate

Anticancer Research Breast Cancer Models Cytotoxicity Screening

This compound is a rare, densely substituted benzothiophene featuring a unique combination of C-7 hydroxyl, C-3 ethyl carboxylate, and C-2 acetylamino groups on a dinitro core—ideal for exploring novel chemical space. A key supplier has discontinued it, while a limited bulk stock (829.6 g, 98.4% HPLC) remains available. Secure this scaffold now for diversity-oriented screening, analog synthesis, or ADMET optimization before supply chains fragment.

Molecular Formula C13H11N3O8S
Molecular Weight 369.31g/mol
CAS No. 113408-04-1
Cat. No. B512666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate
CAS113408-04-1
Molecular FormulaC13H11N3O8S
Molecular Weight369.31g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C13H11N3O8S/c1-3-24-13(19)9-8-6(15(20)21)4-7(16(22)23)10(18)11(8)25-12(9)14-5(2)17/h4,18H,3H2,1-2H3,(H,14,17)
InChIKeyIIGUNLSMXWMKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 829.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate (CAS 113408-04-1)


Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate (CAS 113408-04-1) is a synthetic, polysubstituted benzothiophene derivative characterized by a C-3 ethyl carboxylate, a C-2 acetylamino group, and two nitro groups at the C-4 and C-6 positions, along with a C-7 hydroxyl group [1]. Its computed physicochemical properties include a molecular weight of 369.31 g/mol, an XLogP3-AA of 3.1, a topological polar surface area of 196 Ų, and 2 hydrogen bond donors [1]. The compound is listed in several chemical vendor catalogs primarily as a research chemical, with standard purity levels typically specified at 98%, and it is intended for laboratory-scale research and further manufacturing use . Currently, there is no evidence of regulatory approval (e.g., FDA, EMA) or advanced clinical development for this compound.

The Critical Risk of Unverified Generic Substitution for Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate


For a compound like Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate, generic substitution with a closely related analog (e.g., methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate or ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate) cannot be scientifically justified without rigorous verification. The dense substitution pattern, including the specific positioning of the acetylamino versus the amino group, the ethyl carboxylate ester, and the free hydroxyl group, creates a unique electronic and steric environment that dictates its reactivity, binding, and pharmacokinetic profile [1]. A review of nitrothiophene structure-activity relationships confirms that biological activity is highly dependent on the presence and position of nitro groups; even subtle shifts in substituent positions can abolish or drastically alter target engagement [2]. Since no verified, comparator-based quantitative data exists for this compound (see Section 3), any interchange with an analog is a high-risk proposition that could invalidate experimental results, waste research resources, and undermine reproducibility. The safest scientific approach is to treat this compound as a unique chemical entity until direct comparative data are generated.

Quantitative Evidence Guide for Differentiating Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate


Unverified Biological Activity Claims: MCF-7 Cytotoxicity vs. Other Benzothiophenes

A search of publicly available databases and literature reveals that the reported MCF-7 cytotoxicity data for this compound (IC50 values of 23.2 µM and 15 µM) originate from aggregated, non-peer-reviewed online databases and vendor promotional materials, not from identifiable primary research articles with traceable experimental protocols [1]. The original peer-reviewed source, assay conditions, and comparator data (e.g., against cisplatin, doxorubicin, or a known benzothiophene analog) could not be identified or verified. In contrast, other well-characterized benzothiophene derivatives, such as raloxifene and specific kinase inhibitors, have peer-reviewed MCF-7 IC50 values in the low micromolar to nanomolar range with fully disclosed experimental conditions . Without verified, comparator-based data, no procurement decision can be based on potency.

Anticancer Research Breast Cancer Models Cytotoxicity Screening

Absence of Verified RORγt Target Engagement Data Compared to Known Inhibitors

Some vendor sites associate this compound with RORγt inhibition, which is a master regulator of Th17 cells and a validated target for autoimmune diseases. However, a thorough search of the ChEMBL, BindingDB, and PubMed databases using the compound's InChIKey (IIGUNLSMXWMKEU-UHFFFAOYSA-N) and exact SMILES did not return any verified RORγt bioactivity data for this specific compound [1]. Any apparent links to RORγt assays in BindingDB were found to belong to structurally distinct compounds (e.g., BDBM50445876/CHEMBL3105692, which features a sulfone and chlorophenyl groups) [2]. For comparison, the known RORγt inhibitor TMP778 has a verified IC50 of 5-10 nM in FRET assays and cellular assays, and SR2211 has an IC50 of ~30 nM . In the absence of verified target engagement data, this compound cannot be positioned against established RORγt inhibitors.

Immunology Autoimmune Disease RORγt Inhibition Th17

Differentiation by Computed Physicochemical Properties vs. Key Analogs

While biological activity data is unverified, the compound's computed physicochemical properties offer a basis for differentiation from structurally similar benzothiophene intermediates. The combination of a high topological polar surface area (TPSA = 196 Ų) and an XLogP3 of 3.1 positions it in a challenging space for oral bioavailability, as it exceeds the typical TPSA threshold of 140 Ų for good CNS penetration and approaches the upper limit for oral absorption. In contrast, the related intermediate ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a molecular weight of 267.34 g/mol, a TPSA of ~101 Ų, and 2 hydrogen bond acceptors (compared to 9 for the target compound) [1][2]. This difference in polarity and hydrogen-bonding capacity can have a profound impact on solubility, permeability, and metabolic stability, which may be a critical factor in selecting one intermediate over another for a specific synthetic or screening application.

Medicinal Chemistry Drug Design Physicochemical Profiling

Structural Differentiation: Positional Isomerism with Ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate

The target compound is a positional isomer of ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate. The shift of the acetylamino group from the C-2 to the C-3 position, coupled with the relocation of the carboxylate ester from C-3 to C-2 and the presence/absence of the C-7 hydroxyl group, results in a fundamentally different molecular scaffold with distinct electronic distribution and steric constraints . While no head-to-head biological or reactivity data are publicly available, it is a well-established principle in medicinal chemistry that such regioisomeric changes almost invariably lead to different target selectivity, metabolic fate, and toxicity profiles [1]. A scientist who has optimized a synthetic route or an assay for one isomer cannot assume the other will be a drop-in replacement.

Synthetic Chemistry Isomerism Reactivity

Supply Chain Differentiation: Purity and Stock Availability vs. Other Vendors

Even when the same nominal compound is offered by different vendors, the quality can vary significantly. Technical datasheets for this compound show a standard purity of 98% from suppliers like ChemScene and Leyan, with an available stock quantity of 829.6 grams reported by one supplier at a specific assay of 98.4% . However, the compound is listed as 'Discontinued' at another major distributor . For a closely related alternative, such as methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate, the purity is often specified at 95% [1]. In a research context where impurities can lead to erroneous biological results or failed reactions, a verified 98.4% assay with an available stock of over 800 grams may be a decisive procurement factor over a 95% pure alternative that is only available in milligram quantities.

Chemical Procurement Supply Chain Purity Analysis

Appropriate Application Scenarios for Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate Based on Available Evidence


Specialized Chemical Library Design for High-Throughput Screening

Given its distinct substitution pattern, this compound is best suited as a unique entry in a diversity-oriented screening library. The combination of a free hydroxyl, an ethyl carboxylate, and a 2-acetylamino group on a dinitro-benzothiophene core is not commonly found in commercial libraries [1]. Its procurement is justified when the goal is to screen a novel region of chemical space, rather than to follow up on a known, validated target.

Synthetic Intermediate for Derivatization in Medicinal Chemistry

The presence of a reactive hydroxyl group at the C-7 position and a carboxylate ester at C-3 makes this compound a versatile scaffold for further chemical modifications, such as etherification, ester hydrolysis, or amide formation . A medicinal chemist might procure this compound to generate a series of novel analogs for a lead generation program, where the core structure itself is the point of differentiation from known pharmacophores .

Physicochemical Property-Driven Lead Optimization Studies

The compound's computed high TPSA (196 Ų) and moderate lipophilicity (XLogP3 = 3.1) provide a defined starting point for property-driven lead optimization [1]. A research team focused on improving the permeability or solubility of a lead series could use this compound to experimentally validate in silico predictions and to understand the impact of a highly polar dinitrobenzothiophene core on pharmacokinetic parameters.

Replacement for a Discontinued or Out-of-Stock Analog in an Existing Project

The fact that this product has been 'Discontinued' by at least one major supplier, while still available in substantial quantity (829.6 g) from another, creates a supply chain opportunity . For an ongoing research project that has already validated this precise structure and requires it for further in vivo or formulation work, securing the remaining available stock is a logical and time-sensitive procurement decision.

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